Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate
Description
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate is a complex azo compound characterized by multiple functional groups, including an azo (-N=N-) linkage, hydroxy (-OH) groups, a phenylamino carbonyl moiety, and a sodium benzoate salt. The azo group is central to its chromophoric properties, while the hydroxy and carbonyl groups contribute to its solubility and reactivity. This compound likely serves as a dye or intermediate in pharmaceuticals or industrial applications due to its conjugated aromatic system and ionic nature, which enhance water solubility compared to ester or neutral analogs .
Properties
CAS No. |
85204-11-1 |
|---|---|
Molecular Formula |
C31H20N3NaO6 |
Molecular Weight |
553.5 g/mol |
IUPAC Name |
sodium;2-[4-hydroxy-3-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]benzoyl]benzoate |
InChI |
InChI=1S/C31H21N3O6.Na/c35-26-15-14-19(28(36)22-12-6-7-13-23(22)31(39)40)17-25(26)33-34-27-21-11-5-4-8-18(21)16-24(29(27)37)30(38)32-20-9-2-1-3-10-20;/h1-17,35,37H,(H,32,38)(H,39,40);/q;+1/p-1 |
InChI Key |
FRHKKNJAEQOFMS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)C5=CC=CC=C5C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo compound.
Substitution and Neutralization: The resulting azo compound undergoes further substitution reactions to introduce the sodium salt form, followed by neutralization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate has several applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool due to its ability to bind to specific biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Binding to Proteins: The azo group can form stable complexes with proteins, altering their structure and function.
Pathways Involved: The compound can influence cellular pathways by binding to enzymes and receptors, affecting processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Key Substituents | Molecular Weight (Da)* | Solubility Profile* |
|---|---|---|---|
| Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate | Sodium salt, hydroxy, phenylamino carbonyl | ~600 (estimated) | High water solubility |
| Methyl 4-[[(2,5-dichlorophenyl)amino]carbonyl]-2-[[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoate | Methyl ester, Cl, methoxy | ~650 (estimated) | Low water solubility |
| 2-Hydroxy-4-substituted-3-(4,6-disubstituted benzothiazolyl-2-azo) derivatives | Benzothiazole ring, variable R groups | ~400–500 (estimated) | Moderate organic solubility |
*Estimated due to lack of explicit data in provided evidence.
Substituent Effects on Physicochemical Properties
Solubility
- Sodium Salt vs. Methyl Ester : The sodium benzoate group in the target compound enhances water solubility, whereas methyl esters (e.g., ECHA entries) favor organic solvents .
- Hydroxy vs. Methoxy : Hydroxy groups increase polarity and hydrogen bonding, improving aqueous solubility compared to methoxy-substituted analogs .
Spectral Properties
- UV-Vis Absorption : Naphthyl azo compounds (target and ECHA entries) absorb at longer wavelengths (~450–550 nm) compared to benzothiazole azo derivatives (~400–480 nm) due to extended π-conjugation .
- Electron-Withdrawing Groups : Chlorine substituents (e.g., in ECHA entries) may cause hypsochromic shifts, while electron-donating hydroxy groups stabilize excited states, leading to bathochromic effects .
Stability
Table 2: Application Comparison
| Compound Type | Primary Applications | Regulatory Notes |
|---|---|---|
| Sodium benzoate azo derivatives | Water-soluble dyes, pharmaceuticals | Likely compliant with industrial safety standards |
| Chlorinated methyl esters | Solvent-based dyes, niche chemistry | Potential restrictions due to halogen content |
| Benzothiazole azo derivatives | Industrial dyes, sensors | Limited data on ecotoxicity |
Research Findings and Trends
Synthesis Methods: Diazonium coupling (common in azo compounds) is critical for constructing the target compound’s naphthyl-azo linkage, as noted in benzothiazole azo studies .
pKa Values : Hydroxy groups in the target compound likely lower its pKa (~8–10) compared to methoxy-substituted analogs (pKa >10), affecting solubility and reactivity .
Regulatory Trends : ECHA-registered analogs with halogens or methoxy groups highlight a shift toward tracking substituent-specific environmental impacts .
Biological Activity
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate, commonly referred to as an azo dye, exhibits significant biological activity that is of interest in various fields, including biochemistry, pharmacology, and industrial applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C31H20N3NaO6
- Molecular Weight : 553.5 g/mol
- CAS Number : 85204-11-1
- IUPAC Name : Sodium; 2-[4-hydroxy-3-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]benzoyl]benzoate
This compound belongs to the class of azo dyes characterized by the azo group (-N=N-) linking two aromatic rings. Its vibrant color and stability make it suitable for various applications, including dyeing and biological staining.
Interaction with Biological Molecules
This compound exhibits notable interactions with proteins and enzymes, which influence its biological activity:
- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in inflammatory pathways, suggesting a potential role in modulating inflammatory responses.
- Protein Binding : The compound demonstrates a high affinity for specific proteins, which may facilitate its use in drug delivery systems or as a diagnostic tool.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of this compound. For instance, it has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) in microglial cells stimulated by inflammatory agents. This suggests that the compound can modulate neuroinflammatory responses, which are implicated in neurodegenerative diseases such as Alzheimer's disease .
Scientific Research
This compound is utilized in various scientific applications:
- Staining Techniques : Its ability to bind to specific cellular structures makes it valuable for microscopy and histological studies.
- Drug Delivery Systems : The compound's binding properties may be harnessed for targeted drug delivery, enhancing therapeutic efficacy.
Industrial Applications
In the textile industry, this azo dye is widely used for dyeing fabrics due to its stability and vibrant color. Additionally, it finds applications in the production of colored plastics and inks .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
